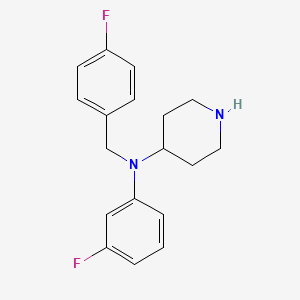![molecular formula C21H17Br B8454796 1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene](/img/structure/B8454796.png)
1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene
Vue d'ensemble
Description
1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene is an organic compound that belongs to the class of bromonaphthalenes. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and a propylphenylethynyl group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene typically involves the bromination of naphthalene followed by the introduction of the propylphenylethynyl group. The bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like carbon tetrachloride at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by coupling reactions to introduce the propylphenylethynyl group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium cyanide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium cyanide, potassium tert-butoxide, and other nucleophiles.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation/Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, coupled products with extended aromatic systems, and oxidized or reduced derivatives.
Applications De Recherche Scientifique
1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene involves its interaction with various molecular targets. The bromine atom and the propylphenylethynyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the propylphenylethynyl group.
1-Bromo-4-phenylnaphthalene: Contains a phenyl group instead of the propylphenylethynyl group.
1-Bromo-4-methylnaphthalene: Contains a methyl group instead of the propylphenylethynyl group.
Uniqueness
1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene is unique due to the presence of the propylphenylethynyl group, which imparts distinct chemical properties and reactivity compared to other bromonaphthalenes. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H17Br |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C21H17Br/c1-2-5-16-8-10-17(11-9-16)12-13-18-14-15-21(22)20-7-4-3-6-19(18)20/h3-4,6-11,14-15H,2,5H2,1H3 |
Clé InChI |
ZFIBWHSVSIIZSC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine hydrochloride](/img/structure/B8454774.png)


